molecular formula C18H23N3O4 B2456243 Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate CAS No. 2191214-18-1

Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate

Cat. No.: B2456243
CAS No.: 2191214-18-1
M. Wt: 345.399
InChI Key: DWBZANKEMFZTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a piperidine ring, and a benzyl ester

Properties

IUPAC Name

benzyl 2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-19-16(22)11-21(18(19)24)15-7-9-20(10-8-15)12-17(23)25-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBZANKEMFZTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Piperidine Ring Formation: The imidazolidinone intermediate is then reacted with a piperidine derivative, often under reflux conditions in the presence of a suitable solvent.

    Esterification: The final step involves the esterification of the piperidine-imidazolidinone intermediate with benzyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone and piperidine rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The benzyl ester group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Biological Activity

Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a benzyl group attached to an acetate moiety, linked through a piperidine ring to a 3-methyl-2,4-dioxoimidazolidin moiety. The unique combination of these functional groups contributes to its biological activity.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions. Common methods include:

  • Formation of the Imidazolidinone Ring: Utilizing appropriate precursors and catalysts.
  • Piperidine Ring Formation: Often achieved through cyclization reactions.
  • Acetate Attachment: Final steps involve esterification processes.

2.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancer cells.

CompoundCell LineIC50 (µM)
This compoundPC-3TBD
This compoundMDA-MB-231TBD

Case Study: A study demonstrated that derivatives of similar compounds showed IC50 values ranging from 3.56 µM to over 10 µM against PC-3 cells, suggesting that benzyl derivatives could have comparable or superior activity .

The proposed mechanism involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer cell proliferation.
  • Receptor Interaction: It could modulate receptor activity associated with growth signaling pathways.

3.1 Structure–Activity Relationship (SAR)

Research indicates that modifications in the molecular structure significantly influence biological activity. For instance:

  • Substituents on the piperidine ring can enhance cytotoxicity.
  • The presence of electron-withdrawing groups may improve binding affinity to target enzymes.

3.2 Comparative Studies

Studies comparing benzyl derivatives reveal that those with hydrazone moieties exhibit higher cytotoxicity than those without . The analysis suggests a correlation between structural features and biological efficacy.

4. Conclusion

This compound shows promising biological activity, particularly in anticancer applications. Ongoing research into its mechanisms and SAR will further elucidate its potential as a therapeutic agent.

Q & A

What are the recommended multi-step synthetic pathways for Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of this compound involves sequential alkylation, acylation, and cyclization steps. A typical approach includes:

  • Step 1: Alkylation of piperidine with a bromoacetate derivative to introduce the benzyl acetate group.
  • Step 2: Functionalization of the piperidine nitrogen with a 3-methyl-2,4-dioxoimidazolidine moiety via nucleophilic substitution or coupling reactions.
  • Step 3: Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity (e.g., dichloromethane/ethyl acetate gradients) and temperature (0–25°C) .
    Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and validate intermediates via 1^1H NMR. Adjust reaction time and catalyst loading (e.g., triethylamine) to suppress side products like over-alkylation .

How can researchers confirm the structural integrity and purity of this compound?

Basic Research Question
A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the piperidine ring (δ 2.5–3.5 ppm, multiplet), imidazolidinone carbonyls (δ 165–175 ppm in 13^{13}C NMR), and benzyl ester (δ 5.1 ppm, singlet for CH2_2) .
  • Mass Spectrometry (MS): Confirm molecular weight (expected [M+H]+^+ ~387.4 g/mol) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water mobile phase to assess purity (>95%) .

What strategies are effective for evaluating the biological activity of this compound in vitro?

Advanced Research Question
Focus on target-specific assays:

  • Enzyme Inhibition Assays: Test against kinases or proteases (e.g., serine/threonine kinases) using fluorescence-based assays. The imidazolidinone moiety may act as a hydrogen-bond acceptor, influencing binding affinity .
  • Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines (e.g., HeLa or MCF-7). Compare results with negative controls lacking the piperidine group .
  • Cytotoxicity Profiling: Employ MTT assays at concentrations ranging from 1 nM–100 µM. Cross-validate with apoptosis markers (e.g., caspase-3 activation) .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Advanced Research Question
Systematic modifications and assays are critical:

  • Core Modifications: Replace the benzyl ester with methyl or tert-butyl esters to assess steric effects on bioavailability.
  • Piperidine Substitutions: Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position of piperidine to enhance metabolic stability .
  • Imidazolidinone Adjustments: Vary the methyl group at the 3-position with ethyl or cyclopropyl to study conformational effects on target binding .
    Validation: Use molecular docking (e.g., AutoDock Vina) to predict interactions with hypothetical targets like HDACs or PARP enzymes .

What experimental approaches resolve contradictions in biological data, such as inconsistent IC50_{50}50​ values across studies?

Advanced Research Question
Address variability through:

  • Standardized Assay Conditions: Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
  • Orthogonal Assays: Compare enzymatic inhibition data with cellular efficacy (e.g., Western blot for target protein downregulation).
  • Meta-Analysis: Aggregate data from multiple studies to identify trends. For example, low solubility may explain poor activity in certain assays, necessitating formulation adjustments (e.g., PEGylation) .

How can researchers investigate the metabolic stability of this compound in preclinical models?

Advanced Research Question
Employ pharmacokinetic (PK) studies:

  • In Vitro Metabolism: Incubate with liver microsomes (human or murine) and analyze metabolites via LC-MS/MS. Key metabolic hotspots include the benzyl ester (hydrolysis) and piperidine ring (oxidation) .
  • In Vivo PK Profiling: Administer intravenously/orally to rodents and measure plasma half-life, Cmax_{max}, and AUC. Correlate with hepatic cytochrome P450 inhibition assays .

What computational tools are suitable for predicting the compound’s toxicity profile?

Advanced Research Question
Leverage in silico models:

  • ADMET Prediction: Use platforms like SwissADME or ProTox-II to estimate permeability, CYP inhibition, and hepatotoxicity .
  • Docking Simulations: Identify off-target binding risks (e.g., hERG channel interaction) by docking against crystal structures (PDB IDs: 5VA1, 7LIK) .

How should researchers design experiments to validate target engagement in complex biological systems?

Advanced Research Question
Use proteomic and chemoproteomic approaches:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon compound treatment .
  • Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with bound proteins, followed by pull-down and MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.